Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate

Description

Structural Elucidation of Butylethylbis(2-hydroxyethyl)ammonium Ethyl Sulphate

Molecular Architecture and Bonding Patterns

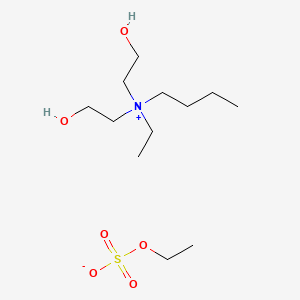

The molecular formula of this compound is C₁₂H₂₉NO₆S , with a molecular weight of 315.43 g/mol . The cation consists of a central nitrogen atom bonded to four distinct groups:

- A butyl chain (CCCC-)

- An ethyl group (CH₂CH₃)

- Two 2-hydroxyethyl substituents (CH₂CH₂OH)

The anion is ethyl sulphate (CH₂CH₂OSO₃⁻), which forms an ion pair with the cationic ammonium group via electrostatic interactions . The SMILES notation (CCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-]) highlights the connectivity: the quaternary ammonium center is linked to the butyl, ethyl, and hydroxyethyl groups, while the sulphate group is esterified to the ethyl chain .

Key bonding features include:

- Hydrogen-bonding capacity : The two hydroxyl groups on the hydroxyethyl substituents act as hydrogen bond donors, while the sulphate oxygen atoms serve as acceptors. This contributes to the compound’s solubility in polar solvents .

- Rotatable bonds : Nine rotatable bonds in the cation enable conformational flexibility, particularly in the butyl and hydroxyethyl chains .

- Ionic interaction : The +1 charge on the ammonium nitrogen is balanced by the -1 charge on the sulphate group, stabilizing the crystal lattice .

Table 1: Key Molecular Properties

Stereochemical Considerations and Conformational Analysis

The tetrahedral geometry of the quaternary ammonium center precludes classical stereoisomerism, as nitrogen inversion is energetically prohibitive . However, the hydroxyethyl and alkyl chains introduce conformational diversity:

- Hydroxyethyl groups : The -CH₂CH₂OH moieties adopt staggered conformations to minimize steric strain, with hydroxyl orientations influencing hydrogen-bonding networks .

- Butyl chain : The n-butyl group typically adopts an extended anti-conformation, though gauche interactions may occur in solution .

Molecular mechanics calculations on analogous quaternary ammonium ions (e.g., acetylcholine derivatives) suggest that electrostatic interactions between the ammonium center and the sulphate anion dominate the lowest-energy conformers . For example, in crystalline states, the sulphate anion often positions itself near the ammonium nitrogen to optimize Coulombic attraction, while hydrophobic alkyl chains align to reduce solvent exposure .

Notably, the 2-hydroxyethyl substituents introduce chirality at the β-carbon (C2 of the hydroxyethyl group). However, rapid interconversion of enantiomers via rotation around the C-N bond prevents isolation of stereoisomers under standard conditions .

Comparative Analysis with Related Quaternary Ammonium Salts

This compound shares structural motifs with three classes of quaternary ammonium compounds:

Alkyltrimethylammonium Salts

Compared to simpler salts like cetyltrimethylammonium bromide (CTAB), this compound exhibits:

- Enhanced hydrophilicity due to hydroxyethyl groups.

- Lower critical micelle concentration (CMC) , as the bulky ethyl sulphate anion disrupts micelle formation .

Hydroxyethyl-Functionalized Salts

Salts such as (2-hydroxyethyl)ammonium 2-ethylhexyl sulphate differ in their anion structure. Replacing ethyl sulphate with 2-ethylhexyl sulphate increases hydrophobicity, reducing aqueous solubility by ~40% .

Ionic Liquids

Imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) lack hydroxyl groups, making them more lipophilic. The hydroxyethyl groups in this compound enable hydrogen-bond-driven self-assembly , a property absent in most imidazolium salts .

Table 2: Structural and Functional Comparisons

| Compound | Cation Structure | Anion | Key Property |

|---|---|---|---|

| Butylethylbis(2-hydroxyethyl)ammonium | N⁺ with 2 hydroxyethyl | Ethyl sulphate | High polarity, H-bonding |

| Cetyltrimethylammonium bromide | N⁺ with 3 methyl, 1 cetyl | Bromide | Surfactant, forms micelles |

| 1-Butyl-3-methylimidazolium [BF₄]⁻ | Imidazolium ring | [BF₄]⁻ | Low viscosity, hydrophobic |

| (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate | NH₃⁺ with hydroxyethyl | 2-ethylhexyl sulphate | Low water solubility |

Properties

CAS No. |

94213-19-1 |

|---|---|

Molecular Formula |

C12H29NO6S |

Molecular Weight |

315.43 g/mol |

IUPAC Name |

butyl-ethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |

InChI |

InChI=1S/C10H24NO2.C2H6O4S/c1-3-5-6-11(4-2,7-9-12)8-10-13;1-2-6-7(3,4)5/h12-13H,3-10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

JDUMFALSUWSKMH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of butylamine, ethylamine, and ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

2.1. Surfactant and Emulsifying Agent

One of the primary applications of butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is as a surfactant in formulations requiring emulsification. Its ability to reduce surface tension makes it effective in stabilizing emulsions in cosmetic and pharmaceutical products. Studies have shown that it enhances the solubility of active ingredients, improving the efficacy of topical formulations .

2.2. Ionic Liquid Solvent

As an ionic liquid, this compound serves as a solvent for various organic reactions. Its polar nature allows it to dissolve both polar and non-polar compounds, making it suitable for reactions that require a highly hydrophilic medium. Research indicates that it can facilitate condensation reactions with high yields and minimal by-products .

2.3. Environmental Applications

The compound has been investigated for its potential as an environmentally friendly solvent. Its biodegradability and low toxicity profile make it an attractive alternative to traditional organic solvents that pose environmental risks. Comparative studies demonstrate that this compound decomposes more rapidly than conventional solvents, minimizing ecological impact .

3.1. Use in Organic Synthesis

In a study focused on organic synthesis, this compound was utilized as a solvent for the condensation of benzaldehyde with ethyl cyanoacetate. The results indicated that this ionic liquid provided higher reaction rates and yields compared to traditional solvents, showcasing its effectiveness in facilitating organic transformations .

3.2. Antimicrobial Studies

Research has also explored the antimicrobial properties of this compound against various microbial strains. The findings revealed that the compound exhibited significant antimicrobial activity, making it a candidate for use in disinfectants and preservatives .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Surfactant | Stabilizes emulsions in cosmetics and pharmaceuticals | Enhances solubility and efficacy of active ingredients |

| Ionic Liquid Solvent | Solvent for organic reactions | High yields, low toxicity, and environmental friendliness |

| Environmental Applications | Biodegradable solvent alternative | Reduced ecological impact compared to traditional solvents |

| Antimicrobial Agent | Effective against microbial strains | Potential use in disinfectants and preservatives |

Mechanism of Action

The mechanism of action of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. It can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Substituent Variations on the Ammonium Cation

The nature of substituents on the ammonium cation significantly influences hydrophilicity, solubility, and surface activity. Key comparisons include:

Key Findings :

- Increasing alkyl chain length (e.g., octadecenyl vs. butyl/ethyl) enhances hydrophobicity, improving surfactant efficiency in non-polar systems .

- Substituting ethyl groups for butyl (as in Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate) increases water solubility due to reduced steric hindrance .

Counterion Effects

The counterion modulates melting points, solubility, and ionic interactions:

Key Findings :

Hydroxyethyl Group Count and Cation Size

demonstrates that hydrophilicity and cation size correlate with hydroxyethyl group count:

- Compounds with two hydroxyethyl groups (e.g., the main compound) exhibit intermediate polarity, ideal for solubilizing both polar and non-polar reactants.

- Those with three hydroxyethyl groups (e.g., Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate) show superior performance in Knoevenagel condensations due to enhanced cation-solvent interactions .

Alkyl Chain Saturation and Length

Long-chain unsaturated substituents (e.g., octadecenyl in CAS 97692-50-7 ) improve micelle formation in oils, whereas shorter chains (butyl/ethyl) favor aqueous solubility. For example:

- Octadecenyl-containing variants (C18) reduce critical micelle concentration (CMC), enhancing surface activity in detergents .

- Butylethyl derivatives are more suited for homogeneous catalysis in polar solvents .

Research and Application Insights

- Surfactant Efficiency : this compound’s balanced structure makes it effective in cosmetic formulations, outperforming purely hydrophobic analogs (e.g., tallowate derivatives in ) in mildness .

- Ionic Liquid Performance : Its moderate cation size and ethyl sulphate counterion enable efficient use in green chemistry reactions, though tris-hydroxyethyl variants achieve higher yields in condensations .

Biological Activity

Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate, a member of the family of ionic liquids, has garnered attention for its unique biological properties and environmental impact. This article delves into its biological activity, including toxicity, biodegradability, and potential applications.

Chemical Structure and Properties

This compound is characterized by its polar, hydrophilic ionic liquid properties. Its chemical formula is , with the structure comprising a quaternary ammonium compound that enhances solubility in aqueous environments. Such characteristics make it suitable for various biological applications.

1. Toxicity Assessment

Toxicity studies have shown that this compound exhibits low toxicity levels. The lethal concentration (LC50) values for various ionic liquids, including this compound, were found to be significantly lower than those of traditional solvents such as imidazolium salts. For instance, the LC50 values ranged from 0.01 to 0.35 mol/L, indicating a relatively safe profile for aquatic organisms like Brachionus calyciflorus .

2. Biodegradability

The biodegradation potential of this compound was evaluated using standard methods outlined in European guidelines. Results indicated that this ionic liquid can decompose rapidly in environmental conditions, achieving biodegradation levels exceeding 60%, which classifies it as easily biodegradable. In comparative studies, it demonstrated a biodegradation rate of up to 95%, making it more environmentally friendly than many conventional ionic liquids .

Case Study 1: Environmental Impact

A study focused on the environmental impact of this compound highlighted its rapid degradation in microbial environments. The compound showed a substantial reduction in chemical oxygen demand (COD) over a five-day incubation period, confirming its minimal ecological footprint when released into aquatic systems .

Case Study 2: Application in Biocatalysis

Research has explored the use of this compound as a solvent for biocatalytic reactions. The ionic liquid facilitated enzymatic reactions with improved yields compared to traditional solvents. This application underscores its potential utility in green chemistry practices, promoting sustainable processes while minimizing toxic waste .

Comparative Analysis with Other Ionic Liquids

| Property | This compound | Imidazolium Ionic Liquids |

|---|---|---|

| Toxicity (LC50) | 0.01 - 0.35 mol/L | Higher toxicity levels |

| Biodegradability | Up to 95% | Generally lower |

| Environmental Impact | Minimal | Significant |

Q & A

Basic: What are the standard synthetic routes for Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate, and how can reaction efficiency be optimized?

The synthesis typically involves quaternization of tertiary amines (e.g., butylethylbis(2-hydroxyethyl)amine) with ethyl sulfate derivatives. Optimization focuses on controlling reaction temperature (60–80°C), molar ratios (amine:sulfating agent ≈ 1:1.1), and solvent selection (e.g., ethanol/water mixtures). Evidence from analogous compounds (e.g., stearoyloxyethyl derivatives) highlights the importance of stepwise addition of sulfating agents to minimize by-products like unreacted amines or dialkyl sulfates . Purification via solvent extraction or column chromatography is critical to isolate the target compound.

Basic: Which analytical techniques are recommended for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms alkyl chain integration, hydroxyethyl groups (δ 3.5–4.0 ppm), and quaternary ammonium signals (δ 3.1–3.3 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and detects impurities (e.g., incomplete quaternization products).

- Ion Chromatography: Quantifies sulfate counterion content and detects residual sulfating agents .

Advanced: How do variations in alkyl chain length and substituent groups impact the surfactant properties of quaternary ammonium ethyl sulphates?

Comparative studies on structurally similar surfactants (e.g., stearoyloxyethyl vs. octadecenyl derivatives) reveal:

- Critical Micelle Concentration (CMC): Longer alkyl chains (C16–C18) lower CMC due to enhanced hydrophobic interactions.

- Thermotropic Behavior: Hydroxyethyl groups improve aqueous solubility but reduce thermal stability above 80°C.

- Foaming Capacity: Branched chains (e.g., butyl vs. octyl) decrease foam stability but enhance biodegradability .

Advanced: What methodologies are effective in analyzing batch-to-batch consistency, especially for sensitive bioassays?

- HPLC-PDA/ELSD: Monitors purity and quantifies residual solvents (e.g., ethanol) or unreacted amines.

- Peptide Content Analysis: Adapt protocols from peptide synthesis (e.g., TFA removal <1% via lyophilization) to ensure consistency in ionic strength for cell-based assays.

- Karl Fischer Titration: Controls water content (<0.5% w/w) to prevent hydrolysis during storage .

Advanced: How can researchers mitigate interference from counterion exchange in spectroscopic analyses of quaternary ammonium ethyl sulphates?

- Counterion Stabilization: Use non-coordinating solvents (e.g., deuterated DMSO) to minimize sulfate-ammonium dissociation in NMR.

- Ion-Pair Chromatography: Employ tetrabutylammonium bromide as a mobile phase additive to retain sulfate ions and prevent column contamination .

Basic: What are the critical parameters to consider when designing solubility studies for Butylethialkylbis(2-hydroxyethyl)ammonium ethyl sulphate in aqueous and non-polar solvents?

- Aqueous Systems: Adjust pH (4–8) to avoid hydrolysis; use phosphate buffers for ionic strength control.

- Non-Polar Solvents: Test solubility in chloroform or ethyl acetate, noting that hydroxyethyl groups may limit miscibility.

- Temperature Dependence: Conduct studies at 25°C and 37°C to simulate lab and physiological conditions .

Advanced: What experimental approaches are used to assess the compound's stability under different pH and temperature conditions?

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH-Rate Profiling: Identify hydrolysis-prone regions (e.g., sulfate ester bonds degrade at pH <3 or >10).

- LC-MS/MS: Detect degradation products like bis(2-hydroxyethyl)amines or ethyl sulfonic acids .

Advanced: How can impurity profiling be systematically conducted for this compound, and what are the implications of common by-products?

- Targeted Impurities:

- Unreacted Amines: Detect via GC-MS headspace analysis.

- Dialkyl Sulfates: Quantify using ion-pair chromatography.

- Implications: Residual amines may skew bioassay results (e.g., cytotoxicity in cell cultures), while dialkyl sulfates can act as alkylating agents, interfering with enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.